

# Nickel-Tungsten: A Superior Hard Coating Alternative to Conventional Chromium

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## Compound of Interest

Compound Name: Nickel;tungsten

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Application Notes and Protocols for Researchers in Material Science and Industrial Coatings

## Introduction

For decades, hard chromium plating has been the industry standard for applications demanding high wear resistance, corrosion protection, and a low coefficient of friction. However, the electroplating process for hard chromium involves hexavalent chromium, a known carcinogen and significant environmental pollutant. This has led to stringent regulations and a pressing need for viable, safer alternatives. Nickel-tungsten (Ni-W) alloy coatings have emerged as a leading candidate, offering properties that not only match but often exceed those of hard chromium, without the associated environmental and health hazards.[1][2] These application notes provide a comprehensive overview of Ni-W coatings, their advantages over hard chromium, and detailed protocols for their deposition and characterization.

## Advantages of Nickel-Tungsten Coatings

Nickel-tungsten coatings offer a compelling set of advantages over traditional hard chromium plating:

- **Enhanced Hardness and Wear Resistance:** Ni-W alloys can achieve exceptional hardness, often exceeding that of hard chromium, leading to superior wear resistance.[1][2]
- **Excellent Corrosion Protection:** Ni-W coatings provide a dense, pore-free barrier, offering robust protection against corrosion, particularly in harsh environments.[3][4]

- **Lower Coefficient of Friction:** The inherent lubricity of Ni-W alloys results in a lower coefficient of friction compared to hard chrome, reducing energy loss and wear in moving components.[3][5]
- **Environmental Compliance:** The electrodeposition of Ni-W alloys does not involve the use of hexavalent chromium, making it a more environmentally friendly process.
- **Uniform Coating Thickness:** Electroless and electroplating processes for Ni-W can produce highly uniform coatings, even on complex geometries, often eliminating the need for post-plating grinding.[4]
- **High-Temperature Stability:** Ni-W coatings can maintain their hardness and protective properties at elevated temperatures.

## Quantitative Data Presentation: Nickel-Tungsten vs. Hard Chromium

The following tables summarize the key performance metrics of Ni-W coatings in comparison to conventional hard chromium.

Property	Nickel-Tungsten (Ni-W) Coatings	Hard Chromium (Cr) Coatings
Hardness (Vickers Hardness, HV)	600 - 1200 HV	850 - 1050 HV[5]
Coefficient of Friction (against Steel)	0.12 - 0.20 (dry)	0.16 (lubricated) - 0.21 (dry)[5]
Corrosion Resistance (Salt Spray Test - ASTM B117)	Can exceed 1000 hours to red rust	Typically 24 - 200 hours to red rust, highly dependent on micro-cracks
Maximum Operating Temperature	Up to 600°C	Up to 400°C
Deposition Process	Electrodeposition (e.g., sulfamate, citrate, pyrophosphate baths)	Electrodeposition from hexavalent chromium bath
Environmental Concerns	Low (no hexavalent chromium)	High (hexavalent chromium is a known carcinogen)

Table 1: General Property Comparison

Parameter	Ni-W Coating (Specific Study)	Hard Chromium (Specific Study)	Reference
Wear Rate (mm <sup>3</sup> /N·m)	Lower wear rate observed in multiple studies	Higher wear rate under identical conditions	[6]
Corrosion Current Density (i <sub>corr</sub> ) in 3.5% NaCl (A/cm <sup>2</sup> )	0.5 x 10 <sup>-6</sup>	3.3 x 10 <sup>-6</sup>	[7]

Table 2: Specific Performance Data from Comparative Studies

## Experimental Protocols

## I. Electrodeposition of Nickel-Tungsten Coatings

This protocol describes a common method for the electrodeposition of Ni-W coatings using a sulfamate-based electrolyte.

1. Substrate Preparation: a. Mechanically polish the substrate to the desired surface finish. b. Degrease the substrate ultrasonically in an alkaline solution. c. Rinse thoroughly with deionized water. d. Activate the surface by dipping in a dilute acid solution (e.g., 10% H<sub>2</sub>SO<sub>4</sub>). e. Rinse again with deionized water immediately before plating.

2. Electrolyte Bath Composition (Sulfamate-based):

- Nickel Sulfamate (Ni(SO<sub>3</sub>NH<sub>2</sub>)<sub>2</sub>·4H<sub>2</sub>O): 16.5 g/L
- Sodium Tungstate Dihydrate (Na<sub>2</sub>WO<sub>4</sub>·2H<sub>2</sub>O): 30 g/L
- Sodium Citrate (Na<sub>3</sub>C<sub>6</sub>H<sub>5</sub>O<sub>7</sub>): 90 g/L
- Ammonium Chloride (NH<sub>4</sub>Cl): As needed for pH adjustment and to improve faradic efficiency.

3. Operating Parameters:

- pH: 7.0 - 8.5 (adjust with ammonium hydroxide or sulfuric acid)
- Temperature: 50 - 70 °C
- Current Density: 2 - 10 A/dm<sup>2</sup> (DC or pulse plating)
- Agitation: Moderate mechanical or magnetic stirring
- Anodes: Soluble nickel anodes

4. Electrodeposition Procedure: a. Heat the electrolyte to the desired operating temperature. b. Immerse the prepared substrate (cathode) and nickel anodes in the electrolyte. c. Apply the specified current density for the required duration to achieve the desired coating thickness. d. After plating, remove the substrate, rinse thoroughly with deionized water, and dry.

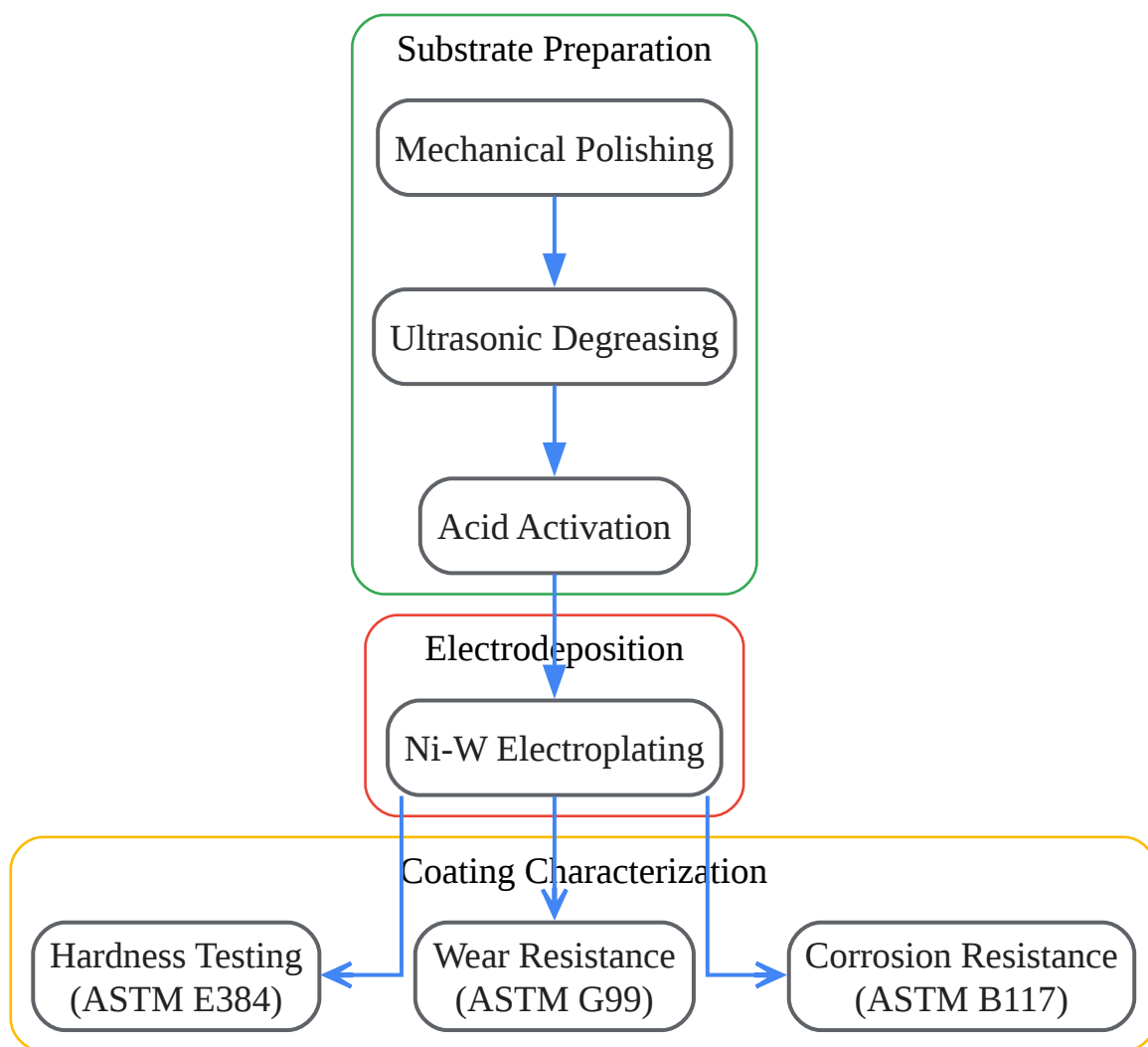
## II. Characterization of Coatings

1. Hardness Testing (Vickers Microhardness - ASTM E384): a. Prepare a cross-section of the coated sample and polish it to a mirror finish. b. Use a Vickers microhardness tester with a diamond indenter. c. Apply a load of 100 gf for a dwell time of 15 seconds. d. Measure the diagonals of the resulting indentation using the microscope of the tester. e. Calculate the Vickers Hardness (HV) using the standard formula.

2. Wear Resistance Testing (Pin-on-Disk - ASTM G99): a. Use a pin-on-disk tribometer. The coated sample serves as the disk. b. Use a standard counter-body pin (e.g., hardened steel or alumina). c. Apply a specific normal load (e.g., 5 N). d. Set a constant sliding speed (e.g., 0.1 m/s) for a defined sliding distance (e.g., 1000 m). e. Measure the wear track profile or the weight loss of the disk to calculate the wear rate. f. Monitor the frictional force to determine the coefficient of friction.

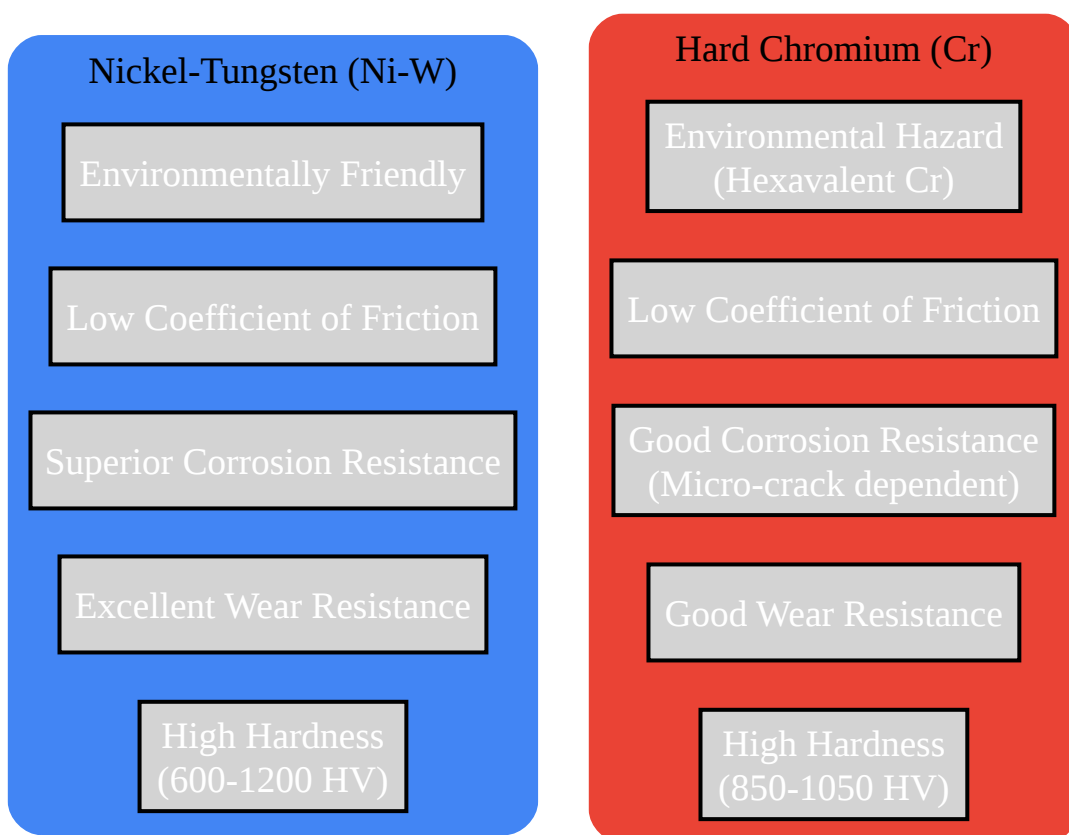
3. Corrosion Resistance Testing (Neutral Salt Spray - ASTM B117): a. Place the coated samples in a salt spray cabinet. b. The cabinet should maintain a 5% NaCl solution fog at a temperature of 35°C. c. Expose the samples for a specified duration (e.g., 100, 500, 1000 hours). d. Periodically inspect the samples for signs of corrosion (e.g., red rust for steel substrates). e. Record the time to the first appearance of corrosion and the percentage of the surface area corroded after the full test duration.

## Visualizations



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Figure 1: Experimental workflow for Ni-W coating.



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Figure 2: Property comparison of Ni-W and Hard Cr.

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